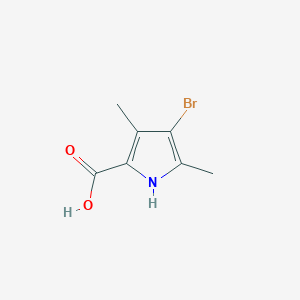

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Historical Context and Discovery

The development and understanding of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be traced through the broader historical evolution of pyrrole chemistry and halogenation methodologies. The foundational work in pyrrole synthesis was established through classical reactions such as the Knorr pyrrole synthesis, which was developed as a method for creating substituted pyrroles from α-amino-ketones and β-dicarbonyl compounds. This synthetic approach has been instrumental in the preparation of various pyrrole derivatives, including those with complex substitution patterns similar to the target compound. The Knorr synthesis employs zinc and acetic acid as catalysts and proceeds at room temperature, making it particularly valuable for generating polysubstituted pyrrole systems. The original Knorr synthesis involved the use of two equivalents of ethyl acetoacetate, with one equivalent converted to ethyl 2-oximinoacetoacetate through nitrosation with sodium nitrite in glacial acetic acid. This methodology has been extended and modified over the years to accommodate various substitution patterns and functional group installations.

The complementary Paal-Knorr synthesis has also played a crucial role in the historical development of pyrrole chemistry, providing an alternative route to substituted heterocycles from 1,4-diketones. This reaction was initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 as a method for preparing furans, and was subsequently adapted for pyrrole synthesis. The Paal-Knorr pyrrole synthesis involves the reaction of 1,4-dicarbonyl compounds with primary amines or ammonia under acidic conditions, leading to cyclization and formation of the pyrrole ring. The versatility of this approach has made it a cornerstone methodology in heterocyclic synthesis, enabling the preparation of diverse pyrrole derivatives with various substitution patterns. Recent studies have demonstrated the continued relevance of these classical synthetic approaches, with researchers exploring bromination reactions of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using various brominating agents to produce structurally related compounds.

Bromination methodologies for pyrrole derivatives have evolved significantly since the early days of halogenation chemistry. Modern approaches often employ N-bromosuccinimide as a selective brominating agent, which can introduce bromine atoms at specific positions on the pyrrole ring under controlled conditions. Research has shown that bromination reactions can be carried out using different solvents and conditions, including carbon tetrachloride with azobis(isobutyronitrile) initiation, acetic acid at moderate temperatures, and chloroform in the presence of aluminum chloride catalysts. These diverse synthetic approaches have contributed to the understanding and preparation of brominated pyrrole derivatives, including compounds structurally related to this compound.

Significance in Heterocyclic Chemistry

This compound holds particular significance within the broader context of heterocyclic chemistry due to its unique structural features and chemical properties. The compound exemplifies the importance of substituted pyrroles in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Pyrrole derivatives are characterized by their five-membered aromatic ring structure containing one nitrogen atom, which contributes a lone pair of electrons to the aromatic π-electron system. This electronic arrangement confers distinct chemical properties, including relatively high acidity compared to other amines, with pyrrole having a pKa of approximately 17. The aromatic character of the pyrrole ring makes these compounds resistant to addition reactions while being more susceptible to substitution reactions, particularly electrophilic aromatic substitution.

The presence of bromine at the 4-position of the pyrrole ring in this compound introduces important electronic and steric effects that influence its chemical behavior. Bromine serves as an electron-withdrawing substituent, which can activate adjacent positions for nucleophilic attack while simultaneously providing a site for cross-coupling reactions and other transformations. The two methyl groups at the 3- and 5-positions contribute steric bulk and electron-donating effects, creating a unique electronic environment within the pyrrole ring system. This substitution pattern represents a carefully balanced arrangement of electronic effects that can be exploited in synthetic applications. The carboxylic acid functionality at the 2-position provides additional synthetic versatility, enabling the formation of esters, amides, and other derivatives through standard carboxylic acid chemistry.

Research has demonstrated that halogenated pyrrole derivatives, including brominated compounds, exhibit enhanced biological efficacy due to increased lipophilicity and improved membrane permeability. The combination of multiple substituents on the pyrrole ring creates opportunities for fine-tuning molecular properties and biological activity. Studies have shown that electron-withdrawing groups such as bromine can enhance antimicrobial properties of pyrrole derivatives, with compounds showing activity against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis. The strategic placement of functional groups on the pyrrole ring allows for precise modulation of chemical and biological properties, making compounds like this compound valuable intermediates in drug discovery and development programs.

Pyrrole-2-carboxylic Acids in Natural Products

Pyrrole-2-carboxylic acid derivatives occupy a prominent position in natural product chemistry, with numerous examples found across diverse biological systems. The parent compound, pyrrole-2-carboxylic acid, is recognized as one of two monocarboxylic acids of pyrrole and appears as a white solid in its pure form. This fundamental structure arises naturally through the dehydrogenation of the amino acid proline, establishing a direct connection between protein metabolism and pyrrole chemistry. The biosynthetic pathway from proline to pyrrole-2-carboxylic acid represents an important metabolic transformation that occurs in various organisms, highlighting the biological relevance of this structural motif. Additionally, pyrrole-2-carboxylic acid can be generated through carboxylation of pyrrole, providing an alternative biosynthetic route to this important intermediate.

Recent research has revealed sophisticated enzymatic pathways for the biosynthesis of pyrrole-2-carbaldehyde derivatives through carbon dioxide fixation mechanisms. Studies have demonstrated that the coupling of UbiD-type decarboxylase enzymes with carboxylic acid reductase systems can yield aldehyde products at near ambient carbon dioxide concentrations. Specifically, research has shown that Pseudomonas aeruginosa HudA/PA0254 enzyme systems can be combined with Segniliparus rotundus carboxylic acid reductase to produce pyrrole-2-carbaldehyde from pyrrole substrates. This enzymatic approach achieved an average production of 0.89 ± 0.10 millimolar pyrrole-2-carbaldehyde from 10 millimolar pyrrole substrate, representing approximately 9% conversion efficiency. Optimization of reaction conditions, including increased bicarbonate salt concentrations up to 300 millimolar, improved yields to 1.90 ± 0.15 millimolar of the target aldehyde product.

The biological significance of pyrrole-2-carboxylic acid derivatives extends beyond simple metabolic intermediates to encompass complex natural products with diverse biological activities. These compounds serve as structural components in various bioactive molecules, including alkaloids, antibiotics, and other pharmaceutically relevant natural products. The presence of the carboxylic acid functionality provides opportunities for further chemical modifications and conjugation reactions, enabling the incorporation of pyrrole units into larger molecular frameworks. Research has identified multiple natural products containing pyrrole-2-carboxylic acid motifs, demonstrating the widespread occurrence and importance of this structural element in biological systems. The natural occurrence of these compounds has inspired synthetic efforts to develop analogous structures with enhanced properties or novel biological activities.

Table 1: Chemical Properties of this compound

Table 2: Synthetic Approaches to Related Pyrrole Derivatives

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVZKQRENIKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid generally follows a multi-step approach starting from suitably substituted pyrrole precursors, often involving:

Step 1: Preparation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid or its esters

This intermediate can be synthesized via condensation reactions involving ethyl acetoacetate and ammonia or related amines, followed by cyclization to form the pyrrole ring with methyl groups at positions 3 and 5 and an ester or acid group at position 2. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a common precursor.Step 2: Bromination at the 4-position

Selective bromination is achieved by electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or acetic acid at low temperatures (0–10 °C) to control regioselectivity and prevent over-bromination. The methyl groups at positions 3 and 5 sterically direct bromination to the 4-position on the pyrrole ring.Step 3: Hydrolysis (if starting from ester)

If the bromination is performed on the ester derivative (e.g., ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate), subsequent hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid, yielding this compound.

Detailed Reaction Conditions

Industrial Production Considerations

Continuous Flow Processes: Industrial synthesis benefits from continuous flow reactors for bromination steps, allowing precise control over reaction time, temperature, and reagent stoichiometry, which improves yield and purity.

Solvent Selection: Aprotic solvents such as dichloromethane or toluene are preferred for bromination to minimize side reactions and facilitate product isolation.

Environmental and Safety Aspects: Use of bromine requires careful handling due to its corrosive and toxic nature. Alternative brominating agents like NBS offer safer and more selective bromination.

Structural Confirmation and Purity Assessment

-

- ^1H NMR shows characteristic signals for methyl groups at δ ~2.2 ppm and the pyrrole NH proton at δ ~12.5 ppm.

- Bromination at the 4-position shifts aromatic proton signals due to electron-withdrawing effects of bromine.

-

- HPLC with C18 columns and acetonitrile/water gradients is used to assess purity, typically achieving >95% purity in optimized syntheses.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.98113 | 142.8 |

| [M+Na]+ | 239.96307 | 144.3 |

| [M+NH4]+ | 235.00767 | 146.2 |

| [M+K]+ | 255.93701 | 147.4 |

| [M-H]- | 215.96657 | 140.8 |

| [M+Na-2H]- | 237.94852 | 143.0 |

| [M]+ | 216.97330 | 141.0 |

| [M]- | 216.97440 | 141.0 |

These data assist in ion mobility spectrometry and mass spectrometry-based identification and characterization.

| Method Step | Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrrole ring synthesis | Condensation and cyclization of ethyl acetoacetate and ammonia | Ethanol, reflux, mild alkaline conditions | Readily available starting materials, mild conditions | Control of regioselectivity |

| Bromination | Electrophilic substitution at 4-position | Br₂ or NBS, 0–10 °C, inert solvent | High regioselectivity, good yields | Handling of bromine, side reactions |

| Hydrolysis | Conversion of ester to acid | Acidic or basic hydrolysis, reflux | Straightforward conversion | Potential for over-hydrolysis |

The preparation of this compound is effectively achieved through selective bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives, typically esters, followed by hydrolysis to the acid. Control of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to ensure regioselectivity and high yield. Industrial methods increasingly employ continuous flow techniques to optimize production efficiency and product quality. Characterization by NMR, mass spectrometry, and chromatographic methods confirms the structure and purity of the compound. This synthesis route is well-established and adaptable for scale-up, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyrrole derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrrole derivatives with various functional groups.

Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

Reduction Reactions: Formation of hydrogen-substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests potential anticancer activity, making it a candidate for further drug development.

Biological Activity

Studies have shown that the compound exhibits moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

Materials Science

Metal-Organic Frameworks (MOFs)

The compound is utilized in the construction of novel metal-organic frameworks. These frameworks are being researched for their applications in gas storage and separation technologies. By varying metal ions and synthesis conditions, researchers aim to enhance the performance characteristics of these MOFs.

Catalysis

this compound has been identified as a potential catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in sustainable chemistry practices.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be used to create analogs of natural products, expanding the library of compounds available for pharmaceutical research .

Synthesis Techniques

The synthesis of this compound typically involves bromination processes using reagents like N-bromosuccinimide in controlled environments to achieve high yields and purity.

Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits tubulin polymerization |

| Materials Science | Metal-organic frameworks | Gas storage and separation |

| Organic Synthesis | Building block for drugs | Analog synthesis |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of synthesized derivatives of this compound on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting pathways for further development into therapeutic agents.

Case Study 2: Catalytic Applications

In a recent experiment, researchers employed this compound as a catalyst in the synthesis of various organic compounds under mild conditions. The findings demonstrated improved yields compared to traditional catalysts, highlighting its potential for use in green chemistry applications.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Structure : The ethyl ester derivative replaces the carboxylic acid with an ethoxycarbonyl group.

Synthesis : Produced via esterification of the parent acid or via partial hydrolysis of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate .

Properties :

- Reactivity : The ester group is less polar, making it suitable for organic-phase reactions. It can be hydrolyzed back to the carboxylic acid under alkaline conditions .

- Applications : Used as a synthetic intermediate to protect the carboxylic acid during functionalization of the pyrrole ring .

| Property | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid | Ethyl Ester Derivative |

|---|---|---|

| Functional Group | -COOH | -COOEt |

| Reactivity | Forms salts/conjugates; acidic | Hydrolyzable to acid |

| Solubility | Higher in polar solvents | Higher in organic solvents |

4,5-Dibromo-1H-pyrrole-2-carboxylic Acid

Structure : Contains two bromine atoms at positions 4 and 5, lacking methyl groups.

Properties :

- Reactivity: Increased electrophilicity due to dual bromination. Likely undergoes nucleophilic substitution more readily than the monobromo analog.

- Physical Data : Melting point >300°C, indicating high crystallinity and stability .

- Applications: Potential precursor for highly functionalized pyrrole derivatives in pharmaceuticals.

| Property | This compound | 4,5-Dibromo Analog |

|---|---|---|

| Bromine Substituents | 1 (position 4) | 2 (positions 4, 5) |

| Methyl Groups | 2 (positions 3, 5) | None |

| Melting Point | Not reported | >300°C |

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Structure : Substitutes bromine with an acetyl group (-COCH₃).

Synthesis : Synthesized via condensation of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with aromatic aldehydes .

Applications : Studied as a growth-promoting factor for grain crops, highlighting the role of acetyl groups in bioactivity .

| Property | This compound | 4-Acetyl Analog |

|---|---|---|

| Key Substituent | Br | -COCH₃ |

| Bioactivity | Antitumor potential (inferred from analogs) | Growth promotion |

Non-Carboxylic Acid Derivatives: 4-Bromo-3,5-dimethylphenol

Structure: Replaces the carboxylic acid with a phenol group. Applications: Used in synthesizing macrocycles (e.g., HTI2) but lacks the carboxylate’s ability to form ionic conjugates .

Key Research Findings

- Synthetic Versatility : The carboxylic acid group enables bioconjugation, as seen in tetrapeptide FELL derivatives for hydrolytic stability studies .

- Biological Relevance : Brominated pyrroles exhibit enhanced bioactivity; for example, dibromo analogs are associated with antitumor properties .

- Steric Effects : Methyl groups at positions 3 and 5 hinder electrophilic substitution at adjacent positions, directing reactivity to the bromine site .

Biological Activity

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring substituted at the 4-position with a bromine atom and at the 3 and 5 positions with methyl groups, along with a carboxylic acid functional group at the 2-position. This unique configuration contributes to its biological activity, making it a subject of interest in various research studies.

Synthesis

The synthesis of this compound typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.

- Case Study : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrole compounds can significantly reduce cell viability. For instance, certain modifications of the pyrrole structure enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Target Pathogens : It has shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of bromine enhances its binding affinity to bacterial targets.

- Mechanism : Similar compounds have been reported to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival, although specific mechanisms for this compound are still under investigation.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <64 | |

| Escherichia coli | >64 |

Comparison with Similar Compounds

Compared to other pyrrole derivatives, this compound is unique due to its specific substitutions which influence its reactivity and biological activity. For example:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Effective against S. aureus |

| 4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | High | Not effective |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions and functional group transformations. For example, Meldrum’s acid has been used in toluene at 90°C to generate intermediates, followed by reverse-phase column chromatography (0.1% formic acid water/acetonitrile) for purification . Hydrogenation over palladium on carbon and decarboxylation steps are also effective for pyrrole core modification, as demonstrated in the synthesis of SU6668 derivatives . To optimize yields, adjust reaction temperatures (e.g., cooling to 0°C for crystallization) and select catalysts (e.g., Pd/C) for selective reductions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- LCMS/HPLC : Use LCMS (e.g., m/z 294 [M+H]⁺) and HPLC (retention time 0.66 minutes under SQD-FA05 conditions) for purity assessment and mass confirmation .

- NMR : Employ ¹H NMR (400 MHz, DMSO-d₆) to resolve methyl (δ ~2.56 ppm) and aromatic protons, with DMSO-d₆ as a solvent for solubility .

- X-ray Crystallography : For structural confirmation, grow crystals in ethanol/ethyl acetate mixtures and analyze hydrogen-bonding motifs (e.g., N–H⋯O interactions) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : The bromine atom at the 4-position acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects from the 3,5-dimethyl groups may slow kinetics, requiring optimized conditions (e.g., Pd catalysts, elevated temperatures). Similar brominated pyrroles have been used in synthesizing macrocycles via Ullmann or Buchwald-Hartwig couplings .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) to compute frontier molecular orbitals, Fukui functions, and local softness indices. These parameters predict electrophilic/nucleophilic sites, aiding in rationalizing regioselectivity in substitution reactions . For example, conceptual DFT can model charge transfer during amide bond formation, aligning with experimental LCMS data .

Q. What strategies can be employed to resolve contradictory data in the mechanistic elucidation of reactions involving this compound?

- Methodological Answer : Combine kinetic isotope effects (KIEs), trapping experiments, and computational modeling. For instance, conflicting data on decarboxylation pathways (e.g., thermal vs. acid-catalyzed) can be resolved by comparing DFT-calculated activation energies with experimental Arrhenius plots . Cross-validate intermediates using in-situ IR or HRMS.

Q. How can this compound serve as a precursor in the synthesis of pharmacologically active compounds, and what are the key steps in modifying its core structure?

- Methodological Answer : The pyrrole core is a versatile scaffold for kinase inhibitors. Key modifications include:

- Esterification/Amidation : React with alcohols or amines under DCC/DMAP conditions to generate prodrugs or bioactive analogues .

- Cross-Coupling : Replace bromine with aryl/heteroaryl groups via Pd-mediated couplings for SAR studies .

- Derivatization : Condense with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) to extend conjugation, as shown in macrocyclic syntheses .

Q. What methods are recommended for synthesizing and analyzing derivatives of this compound to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Synthesis : Use condensation reactions (e.g., with aromatic aldehydes in toluene at 90°C) to generate (E)-4-arylacryloyl derivatives .

- Analysis : Combine HPLC purity checks (>97%) with biological assays (e.g., kinase inhibition) to correlate substituent effects with activity. For solubility challenges, employ logP calculations and co-solvent screening (e.g., DMSO/PEG mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.